tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl group, a methylamino group, and an octahydro-2H-isoindole-2-carboxylate moiety.
Preparation Methods
The synthesis of tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a series of reactions, including cyclization and reduction reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl halides under basic conditions.
Methylation: The methylamino group is introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound in the study of isoindole derivatives and their reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 5-(methylamino)octahydro-2H-isoindole-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-amino-octahydro-2H-isoindole-2-carboxylate: This compound differs by having an amino group instead of a methylamino group.
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: This compound has a hydroxy group instead of a methylamino group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 5-(methylamino)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-5-6-12(15-4)7-11(10)9-16/h10-12,15H,5-9H2,1-4H3 |
InChI Key |
OGQOGEGOIVBPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)NC |
Origin of Product |
United States |
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